5-(Furan-2-yl)pyridin-3-amine
Overview
Description
5-(Furan-2-yl)pyridin-3-amine is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula is C10H10N2O and the average weight is 174.1992 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a furan ring via an amine group . The InChI key is LENAVORGWBTPJR-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(Furan-2-yl)pyridin-3-amine serves as a precursor in the synthesis of various heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. Such compounds are recognized for their potential biological activity, with research demonstrating their utility in creating molecules with pronounced plant-growth regulatory activity. The chemical reactivity of these structures, under specific conditions, has facilitated the development of compounds with significant biological implications (Aniskova, Grinev, & Yegorova, 2017).
Development of Sulfonylated Derivatives
Research has also highlighted the efficiency of utilizing this compound in a metal-free three-component domino reaction to generate sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This strategy exemplifies the functional group tolerance and efficiency of such processes, opening new avenues for the preparation of structurally unique and potentially bioactive molecules (Cui, Zhu, Li, & Cao, 2018).
Anticancer and Antimicrobial Activities
Furthermore, derivatives of this compound have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. These studies provide valuable insights into the chemical structure-activity relationships, showcasing the potential of such compounds in medical and pharmaceutical applications. Notably, certain derivatives have demonstrated significant activity against breast adenocarcinoma cells and various microbial strains, underscoring the therapeutic potential of these molecules (Mathew & Ezhilarasi, 2021).
Selective Inhibition of Biological Targets
This compound derivatives have been identified as selective inhibitors for specific biological targets such as the excitatory amino acid transporter subtype 3 (EAAT3). This discovery is significant in the context of neurological research and drug development, offering a pathway to novel treatments for diseases related to neurotransmitter dysregulation (Wu, Bjørn-Yoshimoto, Staudt, Jensen, & Bunch, 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with the cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other aralkylamines , potentially influencing the activity of enzymes or receptors.
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and bioactivation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 5-(furan-2-yl)pyridin-3-amine may also have diverse effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2A6 . This interaction is crucial as it can influence the metabolism of various substrates, including drugs and endogenous compounds. The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving lung carcinoma cells, derivatives of furan compounds, including this compound, exhibited cytotoxic effects, indicating their potential as anti-cancer agents . These effects are mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activities and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-microbial activities . At higher doses, toxic or adverse effects can be observed, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in the potential therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the biotransformation of the compound into different metabolites, which may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can affect the compound’s bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
5-(furan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJHMYLVNZMONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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